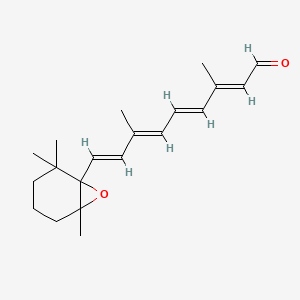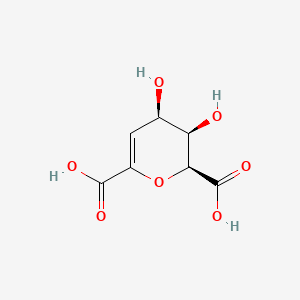
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daucic acid, also known as daucate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Daucic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, daucic acid is primarily located in the cytoplasm. Outside of the human body, daucic acid can be found in a number of food items such as wild carrot, cereals and cereal products, root vegetables, and carrot. This makes daucic acid a potential biomarker for the consumption of these food products.
Scientific Research Applications
Biosynthetic Implications
The research by Lichtenthaler, Klotz, and Nakamura (2003) explored the synthesis of 2,6-anhydro-3-deoxy-hept-2-enaric acids from d-galactose and d-mannose, which provided insights into the biosynthetic pathways in plants. This study helps understand the biosynthesis of compounds like chelidonic acid, a leaf closing factor in plants (Lichtenthaler, Klotz, & Nakamura, 2003).
Enzymatic Interaction Studies
Dettinger, Kurz, and Lehmann (1979) synthesized 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enitol as a potential competitive inhibitor of beta-D-galactosidase from Escherichia coli. However, they found it ineffective, which contributes to the understanding of enzyme-substrate interactions and aids in designing more effective inhibitors (Dettinger, Kurz, & Lehmann, 1979).
Chemical Synthesis and Characterization
Chatterjee, Horton, Jewell, and Philips (1968) worked on the stereospecific reduction of oximes derived from 2,6-anhydro-3-deoxy-D-lyxo-hexopyranos-2-ulose, contributing to the field of carbohydrate chemistry and synthesis of complex sugars (Chatterjee, Horton, Jewell, & Philips, 1968).
Novel Glycoside Preparations
Młynarski and Banaszek (1997) developed methods to obtain methyl 3-deoxy-α and β-D-lyxo-hept-2-ulosonic acids, contributing to the preparation of novel glycosides. This has implications in the synthesis of complex organic compounds (Młynarski & Banaszek, 1997).
Understanding Enzymatic Reactions
Brockhaus, Fritz, and Lehmann (1979) investigated the spontaneous reactions of 2,6-anhydro-1-deoxy-1-diazo-D-glycero-L-manno-heptitol, a β-D-galactosidase inhibitor. Their findings help in understanding the enzymatic reactions and potential applications in biochemistry (Brockhaus, Fritz, & Lehmann, 1979).
Potential in Antiviral Research
Driguez, Barrère, Quash, and Doutheau (1994) synthesized sodium 5-acetamido-2,6-anhydro-3,4,5-trideoxy-D-manno-non-2-enonate and investigated its inhibitory activity against sialidase from the Influenza virus. This provides potential applications in antiviral research and drug development (Driguez, Barrère, Quash, & Doutheau, 1994).
Cell Wall Polysaccharide Research
Stevenson, Darvill, and Albersheim (1988) identified 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enaric acid as a component of plant cell walls. Their research contributes to understanding the complex polysaccharides in plant cell walls, which is crucial for plant biology studies (Stevenson, Darvill, & Albersheim, 1988).
properties
CAS RN |
34098-52-7 |
|---|---|
Product Name |
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid |
Molecular Formula |
C7H8O7 |
Molecular Weight |
204.13 g/mol |
IUPAC Name |
(2S,3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H8O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1-2,4-5,8-9H,(H,10,11)(H,12,13)/t2-,4-,5+/m1/s1 |
InChI Key |
KUKCUROTFRBUNU-UHFFFAOYSA-N |
SMILES |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
synonyms |
daucic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



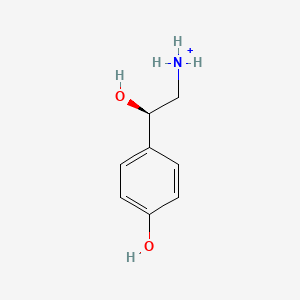
![(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxy-methylene]-1-[(2R)-2-isopropenyl-5-methyl-hex-5-enyl]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1236766.png)
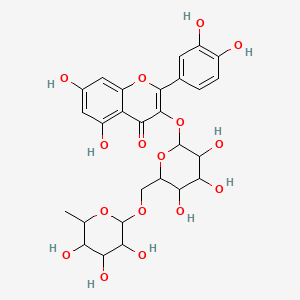
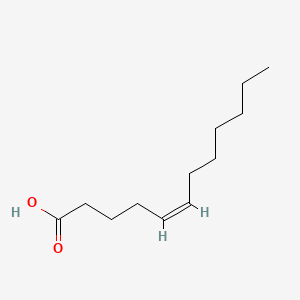
![4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one](/img/structure/B1236771.png)
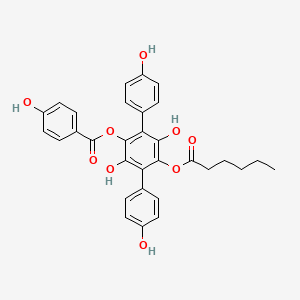
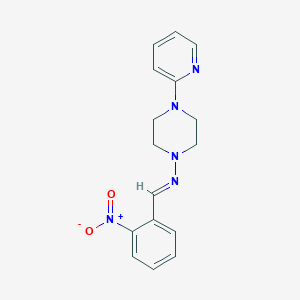
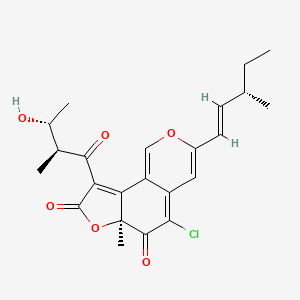
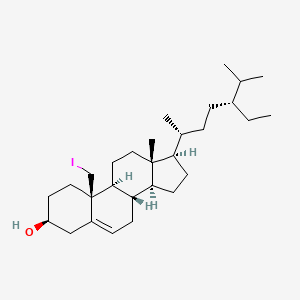

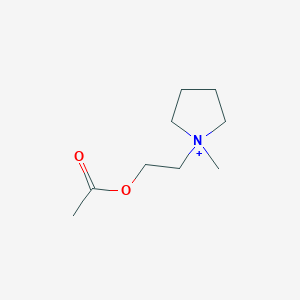
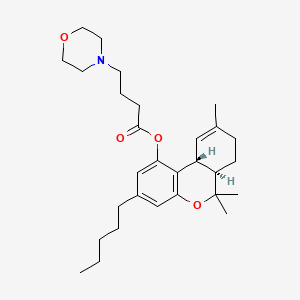
![2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid](/img/structure/B1236786.png)
